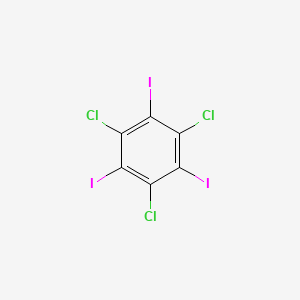

1,3,5-三氯-2,4,6-三碘苯

描述

1,3,5-Trichloro-2,4,6-triiodobenzene is a chemical compound with the molecular formula C6Cl3I3 . It is used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular structure of 1,3,5-Trichloro-2,4,6-triiodobenzene consists of a benzene ring with three chlorine atoms and three iodine atoms attached . The molecular weight is 559.13 .Physical And Chemical Properties Analysis

1,3,5-Trichloro-2,4,6-triiodobenzene is a solid at 20°C . . It should be stored in a dark place and is sensitive to light .科学研究应用

Photoactive Cross-linking Reagents

- Polymer Chemistry Applications : The triazides derived from compounds similar to 1,3,5-Trichloro-2,4,6-triiodobenzene, such as 1,3,5-triazido-2,4,6-trichlorobenzene, have been found useful as new photoactive cross-linking reagents for polymer chemistry. These compounds offer a practical use in creating new materials with desirable properties through photochemical processes (Chapyshev & Chernyak, 2013).

Molecular Scaffolds

- Scaffolding in Molecular Receptors : Derivatives such as 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene have been utilized as scaffolds for many molecular receptors, indicating the structural importance of halogenated benzene derivatives in designing complex molecular architectures (Wallace et al., 2005).

Recyclable “Iodoarene” for Organic Synthesis

- Organic Synthesis : The synthesis of 2,4,6-tris[(4-iodo)phenoxy]-1,3,5-triazine from reactions involving similar compounds showcases their use as recyclable "iodoarene" for α-tosyloxylation of enolizable ketones. This application is crucial for developing efficient and environmentally friendly methodologies in organic synthesis (Thorat et al., 2014).

Isostructural Polymorphs and Solid-Solutions

- Crystal Engineering : Research into isostructural polymorphs of compounds closely related to 1,3,5-Trichloro-2,4,6-triiodobenzene, such as triiodoresorcinol and triiodophloroglucinol, has provided insights into crystal engineering. These findings help understand the intermolecular interactions and polymorphism in crystalline materials, which is critical for the design of materials with specific physical properties (Nath et al., 2008).

Energetic Materials

- High-Energy Materials (HEMs) : The synthesis and characterization of derivatives like 1,3,5-tris(2-nitroxyethylnitramino)-2,4,6-trinitrobenzene highlight the potential of halogenated benzene derivatives in creating high-energy materials. These compounds are of interest for applications requiring materials with high explosive power but controlled sensitivity, demonstrating the balance between performance and safety in energetic materials design (Badgujar et al., 2008).

属性

IUPAC Name |

1,3,5-trichloro-2,4,6-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCCCPGFWUMWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465308 | |

| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trichloro-2,4,6-triiodobenzene | |

CAS RN |

151721-79-8 | |

| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

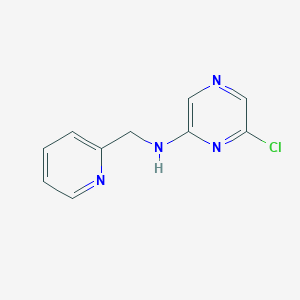

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Butanol, 4-[(4-methoxyphenyl)methoxy]-](/img/structure/B1312742.png)

![Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-](/img/structure/B1312749.png)

![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)